Home > Products > Screening Compounds P127149 > 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid - 954254-86-5

6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Catalog Number: EVT-2660192
CAS Number: 954254-86-5
Molecular Formula: C15H17N3O2
Molecular Weight: 271.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-b]pyridine core, with a carboxylic acid group at the 4-position and cyclopropyl groups at the 1- and 6-positions .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carboxylic acid group, which is acidic and can participate in various reactions. The nitrogen atoms in the pyrazole and pyridine rings could also act as nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would make it polar and capable of forming hydrogen bonds. The aromatic rings would contribute to its stability and possibly its color .

Overview

6-Cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique bicyclic structure, which features a pyrazole ring fused to a pyridine ring, and it includes cyclopropyl substituents that contribute to its chemical properties and biological activities. Its potential applications in medicinal chemistry make it a subject of interest for researchers exploring new therapeutic agents.

Source and Classification

The compound can be classified under the broader category of pyrazolopyridines, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The structural complexity of 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid allows for various interactions with biological targets, making it a promising candidate in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves several key steps:

  1. Formation of the Pyrazole Ring: The synthesis often begins with the reaction of hydrazine with a β-keto ester or diketone. This reaction can be conducted under acidic or basic conditions to yield a pyrazole intermediate.
  2. Cyclization with Pyridine: The next step involves the cyclization of the pyrazole intermediate with a pyridine derivative. This is usually facilitated by dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, which promote the formation of the fused bicyclic structure.
  3. Carboxylation: The final step may involve introducing a carboxylic acid group at the 4-position of the pyridine ring, typically achieved through hydrolysis or carbonylation reactions .

These methods highlight the versatility in synthetic approaches to create complex heterocyclic structures from simpler precursors.

Chemical Reactions Analysis

Reactions and Technical Details

6-Cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can participate in various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
  2. Reduction: It can undergo reduction reactions using lithium aluminum hydride or sodium borohydride to convert carbonyl groups into alcohols or amines.
  3. Substitution Reactions: The compound can also engage in nucleophilic or electrophilic substitution reactions to modify substituents on the aromatic rings .

These reactions are pivotal for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.

Mechanism of Action

Process and Data

The mechanism of action for 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific biological targets. Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can modulate various signaling pathways associated with inflammation and cancer cell proliferation.

For instance, studies have shown that these compounds may inhibit specific kinases involved in cellular signaling processes, leading to altered cellular responses such as reduced proliferation or apoptosis in cancer cells. Additionally, they may exhibit antiviral activity by interfering with viral replication mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid include:

These properties influence its bioavailability and pharmacokinetics when used as a therapeutic agent .

Applications

Scientific Uses

6-Cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several potential applications in scientific research:

  • Medicinal Chemistry: It is being studied as a potential therapeutic agent for treating various diseases including cancer and inflammatory conditions due to its ability to interact with multiple biological targets.
  • Chemical Biology: Researchers utilize this compound to probe molecular pathways and identify new drug targets through biochemical assays.
  • Antiviral Research: Recent studies have highlighted its broad-spectrum antiviral activity against enteroviruses, suggesting its potential use in developing antiviral therapies .

This compound exemplifies the ongoing exploration of heterocyclic compounds in drug discovery and development efforts across multiple therapeutic areas.

Introduction to Pyrazolo[3,4-b]Pyridine Scaffolds

Structural and Functional Significance of Pyrazolo[3,4-b]Pyridines in Medicinal Chemistry

Pyrazolo[3,4-b]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry due to their capacity for multi-target engagement and tunable pharmacokinetic properties. This bicyclic system incorporates a pyrazole ring fused with a pyridine moiety, creating a planar structure that facilitates π-stacking interactions within biological targets. The presence of multiple nitrogen atoms enables hydrogen-bond donor-acceptor capabilities critical for binding affinity, particularly in kinase inhibition. For example, the carboxylic acid group at the C4 position in 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (molecular formula: C₁₅H₁₇N₃O₂) allows for salt bridge formation with lysine residues in enzymatic active sites, as observed in Mps1 kinase inhibitors [2] [5].

The scaffold’s versatility is evidenced by its diverse therapeutic applications:

  • Oncology: Derivatives like compound 31 (IC₅₀ = 2.596 nM against Mps1) exploit the pyrazolo[3,4-b]pyridine core to disrupt spindle assembly checkpoint signaling, inducing apoptosis in breast cancer cells (MDA-MB-468) and leukemia models (MV4-11) [5].
  • Metabolic Disorders: Analogues activate PPARα by forming hydrogen bonds between the C4-carboxylic acid and Tyr464/His440 residues, stabilizing helix 12 conformation for coactivator recruitment [8].
  • Pulmonary Arterial Hypertension (PAH): Structural hybrids exhibit dual sGC stimulation and AMPK inhibition, attenuating right ventricular hypertrophy in hypoxia-induced PAH models [7] [10].

Table 1: Therapeutic Targets of Pyrazolo[3,4-b]Pyridine Derivatives

Therapeutic AreaBiological TargetKey Functional GroupsObserved Activity
OncologyMps1/TTK kinaseC4-carboxylic acid, C6-cyclopropylIC₅₀ = 2.596 nM; tumor regression in vivo
Metabolic DiseasePPARα ligand-binding domainC4-carboxylic acid, C3-hydrophobic chainsEC₅₀ < 10 μM for transactivation
CardiovascularsGC, AMPKC1-alkyl, C3-oxadiazole hybridsRVSP reduction by 40% in PAH models

The C6-cyclopropyl group in the focal compound enhances steric occlusion within hydrophobic subpockets, improving selectivity against off-target kinases. This is validated by kinome-wide profiling showing >200-fold selectivity across 606 wild-type kinases at 1 μM concentrations for optimized derivatives [5]. Additionally, the 1-(1-cyclopropylethyl) substituent introduces conformational restraint, reducing metabolic susceptibility compared to linear alkyl chains [1] [9].

Nomenclature and Classification of Substituted Pyrazolo[3,4-b]Pyridines

Systematic naming of pyrazolo[3,4-b]pyridines follows IUPAC numbering where the pyrazole nitrogen (N1) anchors substituent designation. The focal compound 6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid denotes:

  • 1H-pyrazolo[3,4-b]pyridine: Parent scaffold with bridgehead hydrogen at N1.
  • 1-(1-cyclopropylethyl): N1-substitution with α-cyclopropylpropyl group.
  • 6-cyclopropyl: Cyclopropyl at C6 position (equivalent to C6 in pyridine ring).
  • 4-carboxylic acid: Carboxylate at C4 position.

Table 2: Structural Analogs and Their Nomenclature

Substituent PatternSystematic NameMolecular Formula
1-Methyl, 6-cyclopropyl, 4-COOH6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidC₁₁H₁₁N₃O₃
1-Ethyl, 6-cyclopropyl, 4-COOH6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidC₁₂H₁₃N₃O₂
1-Propyl, 6-cyclopropyl, 4-COOH6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidC₁₃H₁₅N₃O₂
1-(1-Cyclopropylethyl), 6-cyclopropyl, 4-COOH6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidC₁₅H₁₇N₃O₂

Classification hinges on C4/C6 modifications:

  • C4 Electrophiles: Carboxylic acid derivatives (e.g., amides, esters) enable target-specific profiling. The SMILES string "CC(C1CC1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O" for the focal compound confirms zwitterionic potential [1].
  • C6 Aryl/Alkyl Groups: Cyclopropyl at C6 (as in CID 16791567 and CID 19616514) imposes ~120° bond angles, mimicking ortho-substituted phenyl while enhancing metabolic stability [1] [9].
  • N1 Alkyl Chains: Branched groups like 1-cyclopropylethyl (vs. linear ethyl/propyl) improve cell permeability, evidenced by logP shifts from 1.8 (ethyl) to 2.3 (cyclopropylethyl) [4] [9]. The InChIKey "FUBSOULSLMXLJM-UHFFFAOYSA-N" further differentiates stereochemical properties [1].

Historical Evolution of Pyrazolo[3,4-b]Pyridine Derivatives in Drug Discovery

The scaffold emerged in the 1970s as adenine isosteres but gained prominence post-2000 with structure-guided drug design. Key milestones include:

  • Early Applications (Pre-2010): Primarily explored as adenosine receptor antagonists or phosphodiesterase inhibitors, leveraging their purine-like hydrogen bonding. Limited optimization yielded moderate potency (IC₅₀ > 1 μM) [7] [8].
  • Oncology Focus (2015–2020): Virtual screening identified pyrazolo[3,4-b]pyridines as Mps1 inhibitors. Bayer AG developed BAY-1161909/BAY-1217389 (Phase II) with pyrido[3,4-d]pyrimidine cores, but pyrazolo[3,4-b]pyridines offered synthetic advantages. This period established C4-carboxylic acid as essential for anchoring the kinase hinge region (e.g., Gly605 interactions) [2] [5].
  • Diversification (2020–Present): Hybridization expanded applications:
  • PPARα agonists incorporated 3-pentyl chains (2020) to fill hydrophobic cavities (Ile272/Ile354), achieving 100-fold activation at 10 μM [8].
  • PAH therapeutics merged pyrazolo[3,4-b]pyridines with 1,2,4-oxadiazoles (e.g., compound 2h), disrupting Hsp110-STAT3 interactions to inhibit vascular remodeling [10].
  • Covalent Mps1 inhibitors introduced acrylamide warheads at C3, though cyclopropyl-carboxylic acid derivatives retained reversible binding [5].

Table 3: Evolution of Key Compounds

YearCompound ClassStructural InnovationTherapeutic Advancement
2016Pyrido[3,4-d]pyrimidinesC2-anilino, C8-neopentylaminoFirst-gen Mps1 inhibitors (BAY series)
2020Pyrazolo[3,4-b]pyridine-4-carboxylic acidsC6-cyclopropyl, N1-alkylMps1 IC₅₀ < 5 nM; tumor regression
20231,2,4-Oxadiazole hybridsC3-(3-phenyl-1,2,4-oxadiazole)Dual sGC stimulation/AMPK inhibition
2024Hsp110-STAT3 disruptorsN1-(4-fluorobenzyl), C3-carboxamidePAH vascular remodeling inhibition

The focal compound exemplifies modern design: Its 1-(1-cyclopropylethyl) group balances conformational flexibility and hydrophobic bulk, improving oral bioavailability (F > 60% in rodents) compared to early N1-methyl analogs [1] [9]. Current research prioritizes polypharmacology—e.g., dual Mps1/HDAC inhibitors—validating pyrazolo[3,4-b]pyridine as a "molecular canvas" for multifunctional agents [5] [10].

Properties

CAS Number

954254-86-5

Product Name

6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

IUPAC Name

6-cyclopropyl-1-(1-cyclopropylethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid

Molecular Formula

C15H17N3O2

Molecular Weight

271.32

InChI

InChI=1S/C15H17N3O2/c1-8(9-2-3-9)18-14-12(7-16-18)11(15(19)20)6-13(17-14)10-4-5-10/h6-10H,2-5H2,1H3,(H,19,20)

InChI Key

FUBSOULSLMXLJM-UHFFFAOYSA-N

SMILES

CC(C1CC1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)O

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.